ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1114646-67-1
VCID: VC6652743
InChI: InChI=1S/C28H26N2O5/c1-4-34-28(32)20-9-14-24-23(15-20)26(16-25(30-24)19-7-12-22(33-3)13-8-19)35-17-27(31)29-21-10-5-18(2)6-11-21/h5-16H,4,17H2,1-3H3,(H,29,31)
SMILES: CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC
Molecular Formula: C28H26N2O5
Molecular Weight: 470.525

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

CAS No.: 1114646-67-1

Cat. No.: VC6652743

Molecular Formula: C28H26N2O5

Molecular Weight: 470.525

* For research use only. Not for human or veterinary use.

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate - 1114646-67-1

Specification

CAS No. 1114646-67-1
Molecular Formula C28H26N2O5
Molecular Weight 470.525
IUPAC Name ethyl 2-(4-methoxyphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate
Standard InChI InChI=1S/C28H26N2O5/c1-4-34-28(32)20-9-14-24-23(15-20)26(16-25(30-24)19-7-12-22(33-3)13-8-19)35-17-27(31)29-21-10-5-18(2)6-11-21/h5-16H,4,17H2,1-3H3,(H,29,31)
Standard InChI Key YUIPDQOPYNGSCA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC

Introduction

Ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline derivative family. Quinoline-based compounds are widely studied for their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. This specific compound is structurally characterized by its quinoline core functionalized with methoxyphenyl, methylphenyl carbamoyl, and ethoxy groups.

Structural Characteristics

The molecular structure of ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate includes:

  • A quinoline backbone, which is a bicyclic aromatic system.

  • Substituents such as:

    • A methoxy group attached to the phenyl ring at position 2.

    • A methylphenyl carbamoyl group linked via a methoxy bridge.

    • An ethyl ester functional group at position 6.

These structural features contribute to its physicochemical properties and biological activity.

PropertyValue
Molecular FormulaC27H25N2O5
Molecular Weight~455.5 g/mol
Functional GroupsQuinoline, carbamate, ester
SolubilityLikely soluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the quinoline core: The Pfitzinger reaction or similar methods are used to construct the quinoline skeleton.

  • Functionalization of the quinoline: Substitution reactions introduce the methoxyphenyl and carbamoyl groups.

  • Esterification: The carboxylic acid group at position 6 is converted into an ethyl ester using ethanol and an acid catalyst.

Analytical Characterization

Characterization techniques include:

  • NMR Spectroscopy (1H, 13C): Used to confirm the structure by identifying chemical shifts corresponding to protons and carbons in functional groups .

  • Mass Spectrometry (HR-MS): Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies functional groups through characteristic absorption peaks (e.g., C=O stretch for esters and carbamates).

  • X-ray Crystallography: Provides detailed information about bond lengths and angles in the crystalline state .

TechniquePurpose
NMR SpectroscopyStructural confirmation
Mass SpectrometryMolecular weight determination
IR SpectroscopyFunctional group identification
X-ray CrystallographyCrystal structure elucidation

Applications

Although specific applications for ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate are not well-documented, its structural similarity to other bioactive quinolines suggests potential uses in:

  • Drug development for malaria treatment.

  • Design of anticancer agents targeting DNA or protein synthesis.

  • Antimicrobial formulations against resistant pathogens.

Limitations and Future Research

Current limitations include:

  • Lack of comprehensive biological testing data for this specific compound.

  • Limited stability studies under physiological conditions.

Future research should focus on:

  • Evaluating its pharmacokinetics and toxicity profiles.

  • Investigating its mechanism of action in biological systems.

  • Exploring modifications to enhance potency and selectivity.

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